molecular formula C14H17NO5 B4847900 diethyl 5-(acetylamino)isophthalate

diethyl 5-(acetylamino)isophthalate

Cat. No. B4847900
M. Wt: 279.29 g/mol
InChI Key: GQGJBVXVIMKFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-(acetylamino)isophthalate, also known as DEAAI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and nanotechnology. This compound is a derivative of isophthalic acid and contains an acetylamino group, which makes it an important intermediate for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of diethyl 5-(acetylamino)isophthalate is not well understood, but it is believed to be involved in the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. This inhibition leads to a reduction in the production of prostaglandins, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties in various studies. It has also been shown to inhibit the growth of certain bacterial strains, such as Staphylococcus aureus. Additionally, it has been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of diethyl 5-(acetylamino)isophthalate is its versatility in various applications, including pharmaceuticals, materials science, and nanotechnology. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on diethyl 5-(acetylamino)isophthalate. One area of interest is the development of new drugs based on its structure, particularly for the treatment of inflammatory and cancerous diseases. Additionally, there is potential for the use of this compound in the development of new materials with unique properties, such as self-healing materials and stimuli-responsive materials. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Scientific Research Applications

Diethyl 5-(acetylamino)isophthalate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as an intermediate for the synthesis of various drugs, including anti-inflammatory and anti-cancer agents. It has also been used in the synthesis of polymeric materials, such as polyamides and polyesters, which have applications in coatings, adhesives, and fibers.

properties

IUPAC Name

diethyl 5-acetamidobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-4-19-13(17)10-6-11(14(18)20-5-2)8-12(7-10)15-9(3)16/h6-8H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGJBVXVIMKFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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